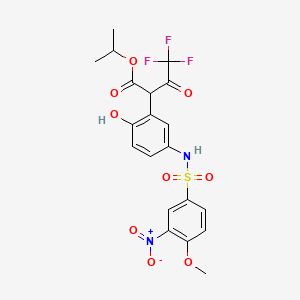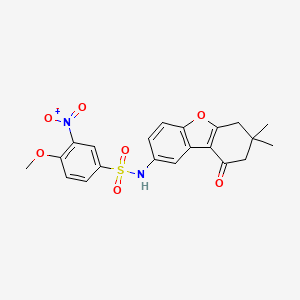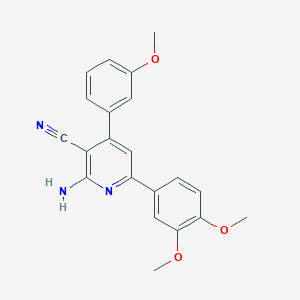![molecular formula C10H12N2O4 B7755653 methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate](/img/structure/B7755653.png)
methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 2,4-dihydroxyacetophenone and methyl hydrazinecarboxylate.
Reaction Conditions: The reaction mixture is heated under reflux in a suitable solvent such as ethanol or methanol.
Catalyst: An acid catalyst like hydrochloric acid or a base catalyst like sodium acetate can be used to facilitate the reaction.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity and can be explored as a potential drug candidate for various diseases.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties may make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinecarboxylate: Similar compounds include other hydrazones derived from different aldehydes or ketones.
2,4-Dihydroxyacetophenone Hydrazone: A related compound with similar structural features.
Phenylhydrazones: A broader class of compounds with varying substituents on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the presence of the hydrazone moiety. These structural features confer distinct chemical and biological properties that differentiate it from other hydrazones.
Properties
IUPAC Name |
methyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6(11-12-10(15)16-2)8-4-3-7(13)5-9(8)14/h3-5,13-14H,1-2H3,(H,12,15)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQJPASOWGSGDK-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=C(C=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=C(C=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-4-chlorobenzenesulfonamide](/img/structure/B7755583.png)
![(NE)-N-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]thiophene-2-sulfonamide](/img/structure/B7755593.png)

![2-[(2-Fluorobenzyl)thio]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755604.png)
![2-ethylsulfanyl-8,8-dimethyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7755605.png)
![8,8-dimethyl-2-methylsulfanyl-5-(4-nitro-1,3-benzodioxol-5-yl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7755612.png)
![2-benzylsulfanyl-5-(2,5-dimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7755614.png)
![Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate](/img/structure/B7755641.png)
![4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid](/img/structure/B7755648.png)
![2-(3-(2-Phenoxyacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7755652.png)
![7-(4-CHLOROPHENYL)-5-METHYL-2-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B7755663.png)
![7-(4-Bromophenyl)-5-methyl-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755671.png)
